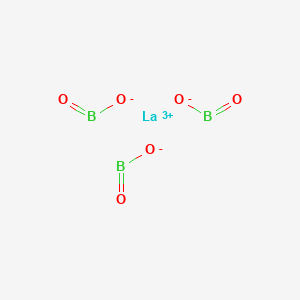![molecular formula C10H12N2O2 B080139 2-(dimethoxymethyl)-1H-benzo[d]imidazole CAS No. 13616-10-9](/img/structure/B80139.png)
2-(dimethoxymethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethoxymethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry. The benzimidazole nucleus is a common structural motif in many drugs, including those with anticancer, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethoxymethyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1H-benzo[d]imidazole with aryl halides in the presence of a strong base . The reaction conditions typically include the use of spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) for characterization .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-component reactions. For example, the Debus–Radziszewski imidazole synthesis is a well-known method that involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . This method is used commercially to produce various imidazoles, including benzimidazole derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(dimethoxymethyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce benzimidazole derivatives with additional hydrogen atoms.
Scientific Research Applications
2-(dimethoxymethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(dimethoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to interact with biopolymers in living systems, being structural isosteres of nucleotides . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
2-(dimethoxymethyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-methyl-1H-benzo[d]imidazole: Another benzimidazole derivative with similar biological activities.
2-(dimethoxymethyl)-1H-imidazole: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties.
Properties
IUPAC Name |
2-(dimethoxymethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-10(14-2)9-11-7-5-3-4-6-8(7)12-9/h3-6,10H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNSOOYLSEPOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=CC=CC=C2N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)



